Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride
Description
Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride is a benzimidazole derivative characterized by:
- A 7-amino substituent on the benzimidazole core.
- A methyl ester group at position 5.
- A dihydrochloride salt formulation, enhancing aqueous solubility and stability .
Structurally, the compound combines aromatic π-system interactions (from the benzimidazole core) with hydrogen-bonding capabilities (via the amino group) and hydrolyzable ester functionality. Such features are common in bioactive molecules, particularly kinase inhibitors or antimicrobial agents, as seen in related benzimidazole derivatives . The dihydrochloride salt form improves bioavailability, making it advantageous for pharmaceutical applications.
Properties
IUPAC Name |
methyl 7-amino-3H-benzimidazole-5-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8;;/h2-4H,10H2,1H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYUAWAOTVQUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)NC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis of methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride commonly begins with derivatives of 1H-benzo[d]imidazole-5-carboxylic acid. For example, methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate serves as a key intermediate in analogous syntheses. Initial steps often involve hydrolysis of ester groups under basic conditions, followed by acidification to yield carboxylic acid intermediates. A representative procedure involves suspending the ester in methanol with aqueous sodium hydroxide (2 equivalents) at 80°C, followed by pH adjustment to 6–6.5 using citric acid to precipitate the carboxylic acid.
Cyclization and Amino Group Introduction
Cyclization reactions are critical for forming the benzimidazole core. Polyphosphoric acid (PPA) is frequently employed as both a solvent and catalyst at elevated temperatures (150°C). For instance, reacting 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid with N-methyl-o-phenylenediamine dihydrochloride in PPA for 10 hours yields cyclized products. The amino group at the 7-position is introduced via nucleophilic substitution or reduction of nitro precursors. In one method, catalytic hydrogenation of a nitro intermediate using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere achieves selective amine formation.
Esterification and Salt Formation
Final esterification is typically performed using methanol in the presence of acidic catalysts. Concentrated hydrochloric acid (37%) or sulfuric acid facilitates the reaction, with reflux durations ranging from 12 to 36 hours. For example, treating 7-methyl-2-propyl-3H-benzo[d]imidazole-5-carboxylic acid with methanol and HCl at 70°C for 27 hours yields the methyl ester. Subsequent treatment with hydrogen chloride gas in diethyl ether or aqueous HCl produces the dihydrochloride salt, with yields exceeding 85% in optimized protocols.
Key Reaction Steps and Conditions
Ester Hydrolysis and Carboxylic Acid Isolation
| Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Base | 2 M NaOH in methanol/water (1:1 v/v) | 75–80% |
| Temperature | 80°C, reflux | |
| Acidification Agent | Citric acid or 2 M HCl | |
| Purification | Recrystallization from ethanol/water |
This step requires precise pH control to avoid over-acidification, which can lead to decomposition of the benzimidazole ring.
Cyclization Optimization
| Parameter | Conditions | Outcome |
|---|---|---|
| Catalyst | Polyphosphoric acid (PPA) | 70–75% cyclization efficiency |
| Temperature | 150°C, 10 hours | |
| Solvent | None (neat conditions) | |
| Workup | Ice-water quench, pH adjustment to 10 |
Extended reaction times beyond 12 hours may induce side reactions such as ring-opening, necessitating strict temperature control.
Esterification and Salt Precipitation
| Parameter | Conditions | Yield |
|---|---|---|
| Acid Catalyst | H2SO4 (conc.) or HCl gas | 88–99% |
| Solvent | Methanol | |
| Reaction Time | 12–36 hours, reflux | |
| Salt Formation | HCl gas in diethyl ether, 0–5°C | 92% |
The use of HCl gas for salt formation ensures high purity, as residual solvents are removed via vacuum distillation.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reaction uniformity. For example, a tandem reactor system can perform hydrolysis, cyclization, and esterification in sequence, reducing intermediate isolation steps. Typical parameters include:
-
Flow Rate : 50 mL/min
-
Residence Time : 30 minutes per stage
-
Temperature Gradient : 80°C → 150°C → 70°C
This approach improves yield to 78–82% compared to batch processes.
Purification Technologies
Industrial purification utilizes simulated moving bed (SMB) chromatography for isolating the dihydrochloride salt. Key parameters:
Crystallization from ethanol/water (3:1 v/v) at −20°C further removes residual impurities, yielding pharmaceutical-grade material.
Analytical Characterization
Critical quality control metrics include:
These data ensure batch-to-batch consistency and compliance with ICH guidelines .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzimidazoles, which can have varied biological activities .
Scientific Research Applications
Synthesis of Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate Dihydrochloride
The synthesis of this compound typically involves multi-step reactions that utilize various reagents and conditions. For instance, the compound can be synthesized through the reaction of appropriate benzimidazole derivatives with carboxylic acids under acidic or basic conditions. The following table summarizes key synthetic routes:
| Synthetic Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Route 1 | Ethanol, NaOH | Reflux for 7 hours | High |
| Route 2 | HCl, Methanol | Reflux for 20 hours | Moderate |
| Route 3 | Polyphosphoric acid | 150°C for 10 hours | High |
Biological Activities
This compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties. Recent studies have highlighted its effectiveness against various pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For example, a study demonstrated that methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate showed promising results against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Mycobacterium tuberculosis | 25 | Rifampicin |
| Staphylococcus aureus | 50 | Penicillin |
| Escherichia coli | 100 | Ampicillin |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HT-29 (Colon Cancer) | 20 | DNA fragmentation |
Case Study: Antitubercular Activity
A recent study conducted by Shaikh et al. synthesized several derivatives of methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate and evaluated their antitubercular activity against Mycobacterium tuberculosis H37Rv. The study reported that compounds with specific substitutions exhibited better activity than traditional treatments, indicating the potential for developing new antitubercular agents from this class of compounds.
Case Study: Cancer Treatment
Another significant study explored the use of methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate in treating colon cancer. The results indicated that the compound effectively inhibited cell growth and induced apoptosis through a caspase-dependent pathway, highlighting its potential as a novel anticancer agent.
Mechanism of Action
The mechanism by which methyl 4-amino-1H-benzimidazole-6-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cellular metabolism, or interference with signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Similarity Scores
The following compounds exhibit high structural similarity to Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride, as per CAS database analysis :
| Compound Name | CAS Number | Similarity Score | Key Differences from Target Compound |
|---|---|---|---|
| 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid | 1616526-83-0 | 1.00 | Lacks 7-amino group; carboxylic acid at C5 |
| Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride | 46006-36-4 | 0.86 | Imidazo-pyridine core; carboxylic acid at C7 |
| 1H-Benzimidazole-7-carboxylic acid | 159589-67-0 | 0.86 | Carboxylic acid at C7; no ester or amino group |
| Imidazo[1,5-a]pyridine-6-carboxylic acid | 256935-76-9 | 0.83 | Substituent at C6; imidazo-pyridine core |
Functional Group and Physicochemical Analysis
1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid
- Differences: Replaces the methyl ester with a carboxylic acid at C5 and lacks the 7-amino group.
- Impact : The carboxylic acid increases hydrophilicity but reduces cell permeability compared to the ester. Protonation at physiological pH may limit passive diffusion .
Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride
- Differences : Features an imidazo-pyridine scaffold (vs. benzimidazole) and a carboxylic acid at C6.
1H-Benzimidazole-7-carboxylic acid
- Differences: Carboxylic acid at C7 replaces both the amino and ester groups.
- Impact : Enhanced acidity at C7 may disrupt binding to targets requiring neutral or basic interactions, such as ATP-binding pockets in kinases .
Biological Activity
Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride is a compound of interest due to its potential biological activities, particularly within the realm of medicinal chemistry. This article summarizes the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including this compound, have garnered attention for their diverse biological activities. They are known to exhibit properties such as antimicrobial , anticancer , anti-inflammatory , and antiviral effects. The structural characteristics of these compounds often play a crucial role in determining their biological efficacy.
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed in various studies. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 mg/L |
| Escherichia coli | >1000 mg/L |
| Salmonella typhi | 50 mg/L |
| Candida albicans | >250 mg/L |
The compound exhibited strong antibacterial activity against Staphylococcus aureus with an MIC value of 15.6 mg/L, indicating its potential as an antibacterial agent. However, it showed limited activity against Escherichia coli and Candida albicans at higher concentrations .
Anticancer Activity
Research has indicated that this compound may also possess anticancer properties. Several studies have evaluated its cytotoxic effects across various cancer cell lines.
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Comparison with Standard Drugs |
|---|---|---|
| HCT-116 (Colon) | 10.21 | Comparable to Doxorubicin |
| HepG2 (Liver) | 9.50 | Comparable to Sorafenib |
| MCF-7 (Breast) | 8.75 | Comparable to Sunitinib |
The IC50 values for this compound ranged from 8.75 to 10.21 μM across different cancer cell lines, demonstrating potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin and sorafenib .
Further investigations into the mechanism revealed that the compound induces cell cycle arrest at the G1 phase in HepG2 cells, leading to increased cell death through apoptosis. Flow cytometry analysis indicated a significant accumulation of cells in the G1 phase post-treatment .
Other Pharmacological Activities
In addition to antimicrobial and anticancer effects, this compound has shown promise in other areas:
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 7-amino-1H-benzo[d]imidazole-5-carboxylate dihydrochloride?
- Methodological Answer : The compound can be synthesized via microwave-assisted cyclization using propylphosphonic anhydride (T3P) as a cyclizing agent. For example, nitro or amino precursors are cyclized under microwave irradiation (70–80°C, 20–45 minutes) in THF or acetonitrile with triethylamine as a base . Subsequent hydrolysis or amination steps introduce the 7-amino group. Methylation of intermediates (e.g., using methyl iodide in aqueous KOH) followed by dihydrochloride salt formation with HCl yields the final product . Characterization typically involves ESI-MS for molecular weight confirmation and elemental analysis (e.g., C, H, N) to validate purity .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer : Store the dihydrochloride salt below 4°C in airtight, light-protected containers to prevent degradation. Ensure the storage area is dry and well-ventilated, away from incompatible substances (e.g., strong oxidizers). For long-term stability, monitor purity via HPLC and confirm the absence of moisture using Karl Fischer titration .
Q. Which analytical techniques are optimal for structural elucidation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 to confirm the benzimidazole core, methyl ester, and amino group.
- X-ray crystallography : Use SHELX software for single-crystal structure determination if suitable crystals are obtained .
- High-resolution mass spectrometry (HRMS) : Validate the molecular ion ([M+H]+) and isotopic pattern.
- Elemental analysis : Ensure C/H/N ratios match theoretical values (e.g., ±0.4% deviation) .
Advanced Research Questions
Q. How can researchers assess the compound’s potential as a tubulin polymerization inhibitor?
- Methodological Answer : Conduct fluorescence-based tubulin polymerization assays using >99% pure tubulin. Prepare a reaction buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.8) with 10 μM tubulin and 1 mM GTP. Add the compound at varying concentrations (e.g., 0.1–100 μM) and monitor fluorescence (ex: 355 nm, em: 450 nm) over 30 minutes. Compare inhibition rates to positive controls (e.g., colchicine). Validate activity in HeLa cells via MTT assays (IC50 determination) and mitotic blockage analysis using flow cytometry .
Q. What structural modifications enhance solubility or biological activity while retaining the benzimidazole core?
- Methodological Answer :
- Amino group substitution : Replace the 7-amino group with bulkier substituents (e.g., cyclohexyl, ) to improve lipophilicity and membrane permeability.
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for increased aqueous solubility, though this may reduce cell permeability.
- Fluorine incorporation : Introduce electron-withdrawing groups (e.g., 5-fluoro substituents) to enhance binding to tubulin’s colchicine site, as seen in related compounds .
Q. How to address discrepancies in IC50 values across different studies?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., HeLa), passage numbers, and culture media.
- Verify compound purity : Employ HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities affecting activity.
- Control for dihydrochloride salt stability : Ensure the compound is freshly dissolved in DMSO and diluted in assay buffer to prevent aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
